molecular formula C21H16N4O3 B2830191 5-(3-nitrophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 868155-37-7

5-(3-nitrophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No. B2830191
CAS RN: 868155-37-7
M. Wt: 372.384
InChI Key: LSNQSDKXABQFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyridines are a class of compounds that have been studied for their pharmacological properties . They are characterized by a fused ring structure that includes a pyrazole ring and a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones, involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a fused ring structure with a pyrazole ring and a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve cycloaddition and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific compound. Some compounds in this class exhibit excellent thermal stability .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A range of studies has focused on synthesizing new heterocyclic compounds based on various core structures, such as thiazole and pyrazole derivatives, and evaluating their antimicrobial activities. For example, Gouda et al. (2010) described the synthesis of pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety and tested their antimicrobial properties, with some compounds showing promising activities Gouda, M., Berghot, M., Abd El-Ghani, G. E., & Khalil, A. (2010).

Novel Routes to Heterocyclic Compounds

Research has also explored new synthetic pathways to create benzamide-based 5-aminopyrazoles and their fused heterocycles, revealing significant antiviral activities against avian influenza virus in some derivatives. Hebishy et al. (2020) outlined a novel synthesis route for these compounds, showcasing their potential in antiviral drug development Hebishy, A., Salama, H. T., & Elgemeie, G. (2020).

Pharmaceutical Applications

The exploration of heterocyclic compounds extends into pharmaceutical applications, where specific derivatives have been synthesized and evaluated for their potential as COX-2 inhibitors, showcasing the versatility of these compounds in drug discovery. For instance, Patel et al. (2004) synthesized 4,5-diaryl-1H-pyrazole-3-ol derivatives and tested them as potential COX-2 inhibitors, highlighting the therapeutic potential of such compounds Patel, M. V., Bell, R., Majest, S., Henry, R., & Kolasa, T. (2004).

Future Directions

Future research in this area could involve the synthesis of new compounds in this class and the exploration of their potential uses. This could include studying their pharmacological properties or their use as heat-resistant explosives .

properties

IUPAC Name

5-(3-nitrophenyl)-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c26-25(27)16-7-3-5-14(11-16)21-24-19(17-8-1-2-9-20(17)28-21)12-18(23-24)15-6-4-10-22-13-15/h1-11,13,19,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNQSDKXABQFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CN=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-nitrophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.